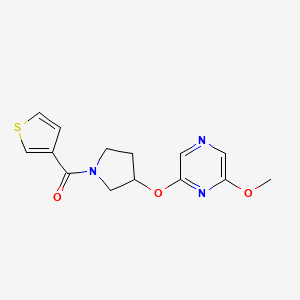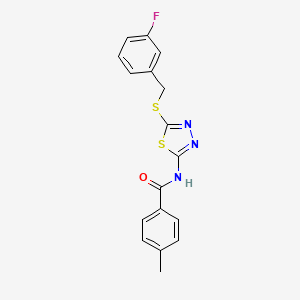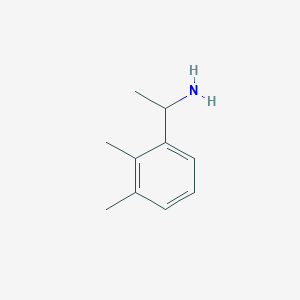
1-(2,3-二甲基苯基)乙-1-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(2,3-Dimethylphenyl)ethan-1-amine” is an organic compound . It has a CAS number of 42291-01-0 . It is often used in various chemical reactions .
Synthesis Analysis
The synthesis of “1-(2,3-Dimethylphenyl)ethan-1-amine” can be achieved through transamination . In a study, transaminases capable of carrying out chiral selective transamination were screened, and ATA-025 was found to be the best enzyme . Dimethylsulfoxide (10% V/V) was found to be the best co-solvent for this bioconversion .Molecular Structure Analysis
The molecular structure of “1-(2,3-Dimethylphenyl)ethan-1-amine” is represented by the InChI code: 1S/C10H15N/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9H,11H2,1-3H3 . The molecular weight of the compound is 149.24 .Chemical Reactions Analysis
“1-(2,3-Dimethylphenyl)ethan-1-amine” can undergo various chemical reactions. For instance, it can be used in transamination reactions .Physical And Chemical Properties Analysis
“1-(2,3-Dimethylphenyl)ethan-1-amine” is a liquid at room temperature .科学研究应用
新型手性钯环的开发
研究已经利用胺配体开发了新型手性钯环,这些配体已应用于不对称氢膦化反应。这些反应在手性分子的合成中很重要,可能对包括制药和农用化学品在内的各种工业应用有益 (Yap 等人,2014)。
新型物质的合成和表征
已经对 2-氨基-1-(4-溴-2, 5-二甲氧基苯基)乙-1-酮 (bk-2C-B) 等新型物质的合成和表征进行了研究。这项研究对于理解新化学实体的性质和潜在应用至关重要,包括它们的结构和分析表征 (Power 等人,2015)。
氧化反应和催化
乙烷桥联卟啉二聚体向反式乙烯桥联物种的氧化反应研究突出了基本化学过程和有机合成催化剂的开发。此类研究对于推进化学合成和催化方面的知识至关重要 (Borovkov 等人,1993)。
取代吲哚和格拉明的合成
源自含胺前体的化合物(例如 5-甲基-6-乙酰基取代吲哚和格拉明)的合成在材料科学和药物化学中具有应用。这项研究有助于开发新材料和药物 (Kukuljan 等人,2016)。
荧光增强研究
由 N-苯基取代引起的反式-4-氨基芪的荧光增强(称为“氨基共轭效应”)的研究探索了氨基芪的光物理性质。这些发现对光学材料和荧光传感器的设计具有影响 (Yang 等人,2002)。
超分子化学
涉及 1,2,4,5-苯四甲酸与氮杂供体分子组装的晶体工程的超分子化学研究证明了设计新的超分子结构的潜力。这些结构具有广泛的应用,包括在催化、药物输送和材料科学中 (Arora & Pedireddi,2003)。
安全和危害
The compound is classified under GHS05 and GHS07 hazard pictograms . It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
作用机制
Target of Action
The primary target of 1-(2,3-Dimethylphenyl)ethan-1-amine is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a class of endogenous amines that traditionally include compounds such as β-phenylethylamine (b-PEA), tyramine, tryptamine, octopamine, and synephrine . These molecules are structurally related to the classic monoamines (dopamine, norepinephrine, and serotonin) and share similar synthetic and degradation pathways .
Mode of Action
The compound interacts with its target, TAAR1, by acting as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 1-(2,3-Dimethylphenyl)ethan-1-amine binds to TAAR1, activating the receptor and initiating a series of biochemical reactions .
Biochemical Pathways
Upon activation of TAAR1, 1-(2,3-Dimethylphenyl)ethan-1-amine influences several biochemical pathways. These pathways involve the synthesis and degradation of classic monoamines such as dopamine, norepinephrine, and serotonin . The compound can indirectly modulate the activity of these neurotransmitters, whose dysregulations are associated with various psychiatric disorders .
Result of Action
The activation of TAAR1 by 1-(2,3-Dimethylphenyl)ethan-1-amine can have significant molecular and cellular effects. For instance, it has been shown to reduce hyperlocomotion in dopamine transporter knockout (DAT-KO) rats, a model of dopamine-dependent hyperactivity . This suggests that the compound could potentially be used in the treatment of disorders associated with increased dopaminergic function, such as schizophrenia .
属性
IUPAC Name |
1-(2,3-dimethylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMVLFXVTXOVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride](/img/no-structure.png)
![1-(Chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2989333.png)
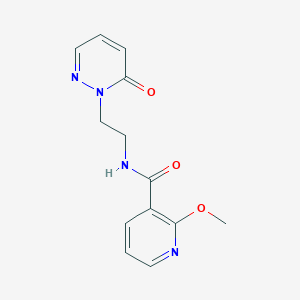
![4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide](/img/structure/B2989336.png)


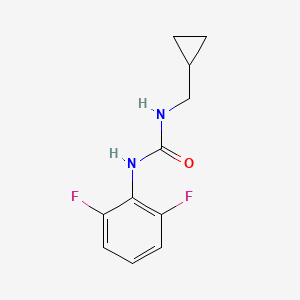
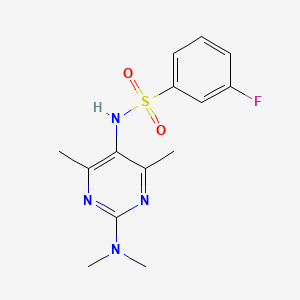
![3-benzyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989344.png)
![8-(3-((4-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989345.png)
